N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative. Sulfonamides are a significant class of organic compounds with a wide range of biological activities. They are often used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While specific synthesis information for this compound is not available, sulfonamides and their derivatives can be synthesized through various methods. For instance, 4-Benzylpiperidine, a similar compound, can be synthesized by reacting 4-Cyanopyridine with toluene .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored and used. Sulfonamides, for example, can undergo a variety of reactions, including hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-Benzylpiperidine has a molar mass of 175.275 g/mol .Wissenschaftliche Forschungsanwendungen
Analgesic Development
The compound has been studied as a starting material for the synthesis of new analgesics derived from Fentanyl . These studies aim to develop compounds with potent analgesic activity and reduced side effects, addressing the limitations of traditional opioids like morphine which can cause serious side effects and dependence.
Anticancer Research
N-benzylpiperidin-4-one oximes, related to the compound , have been synthesized and evaluated for their cytotoxicity against human cervical cancer cells . Some derivatives have shown potent activity, suggesting that modifications of the benzylpiperidin structure could lead to effective anticancer agents.
Alzheimer’s Disease Management
Derivatives of N-benzylpiperidin have been investigated for their potential in managing Alzheimer’s disease. Studies have shown that certain alkylamine derivatives can reverse neurobehavioral and biochemical changes associated with Alzheimer’s, comparable to the effects of standard drugs like donepezil .
Crystallographic Studies
The crystal structure of related compounds has been analyzed to understand the effect of substituents on structural parameters . This research is crucial for designing drugs with specific biological actions, as the conformation and stereochemistry of molecules can significantly influence their pharmacological properties.
Pharmacological Applications
Piperidine derivatives, including those with a benzylpiperidin structure, have a wide range of pharmacological applications. They have been reported to possess cholesterol-lowering, antiviral, anti-inflammatory, antioxidant, anti-epileptic, antimicrobial, antitumor, and antifungal activities .
Synthesis of Novel Compounds
The compound can serve as an intermediate in the synthesis of various alkaloids and pharmacologically active compounds. Its structure allows for the creation of diverse derivatives with potential therapeutic benefits .
Schiff Base Applications
Schiff bases, which can be derived from compounds like N-benzylpiperidin, find applications in pharmacology and are important for designing medicines. They are involved in the synthesis of compounds with various biological activities .
Influenza Virus Inhibition
Benzyl-piperidine derivatives have shown activity against different viruses, including the inhibition of the H1N1 influenza virus. This suggests that the compound could be a starting point for developing antiviral agents .
Wirkmechanismus
Target of Action
The primary target of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .
Mode of Action
It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This could result in a decrease in the production of beta-amyloid plaques, thereby mitigating the symptoms of Alzheimer’s disease .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the formation of beta-amyloid plaques in alzheimer’s disease .
Result of Action
It is believed to have the potential to reduce the formation of beta-amyloid plaques, which could have a neuroprotective effect in the context of alzheimer’s disease .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially impact its effectiveness .
Eigenschaften
IUPAC Name |
N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-18(2)16-23(26)24-21-8-10-22(11-9-21)29(27,28)25-14-12-20(13-15-25)17-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHYBUPXFKBYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.